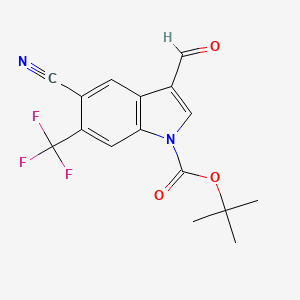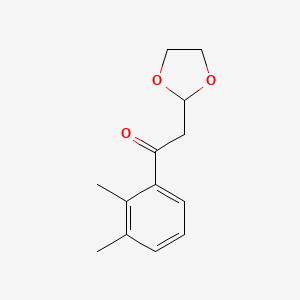![molecular formula C12H24N2O3 B1400270 tert-butyl N-[2-(3-hydroxypiperidin-1-yl)ethyl]carbamate CAS No. 857637-25-3](/img/structure/B1400270.png)
tert-butyl N-[2-(3-hydroxypiperidin-1-yl)ethyl]carbamate
Vue d'ensemble
Description
“tert-butyl N-[2-(3-hydroxypiperidin-1-yl)ethyl]carbamate” is a chemical compound with the CAS Number: 1784107-28-3 . It has a molecular weight of 244.33 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular formula of “tert-butyl N-[2-(3-hydroxypiperidin-1-yl)ethyl]carbamate” is C12H24N2O3 . The InChI key, which provides information about the 3D structure of the molecule, is also available .Physical And Chemical Properties Analysis
“tert-butyl N-[2-(3-hydroxypiperidin-1-yl)ethyl]carbamate” is a powder at room temperature . It has a molecular weight of 244.33 . More detailed physical and chemical properties might be available in its Material Safety Data Sheet (MSDS) .Applications De Recherche Scientifique
Synthesis and Biological Activity
- Synthesis and Biological Activity : Tert-butyl N-[2-(3-hydroxypiperidin-1-yl)ethyl]carbamate is a key intermediate in the synthesis of various biologically active compounds, such as omisertinib (AZD9291), a drug used in cancer therapy. Its synthesis involves multi-step processes including acylation, nucleophilic substitution, and reduction, achieving significant yields (Zhao, Guo, Lan, & Xu, 2017).
Chemical Properties and Synthesis Techniques
- Crystal Structure and Synthesis Techniques : The compound's crystal structure and synthesis techniques are crucial for understanding its applications. For example, its crystals grown from ethyl acetate solutions have shown unique molecular linkages, which are significant for its use in synthesizing analogues of 2'-deoxyribonucleotides (Ober, Marsch, Harms, & Carell, 2004).
Novel Derivatives and Synthetic Routes
- Development of Novel Derivatives : Researchers have focused on creating novel derivatives of tert-butyl N-[2-(3-hydroxypiperidin-1-yl)ethyl]carbamate, exploring various synthetic routes. These efforts are aimed at enhancing its properties for specific applications, such as in pharmaceuticals or as intermediates in organic synthesis (Ghosh, Cárdenas, & Brindisi, 2017).
Applications in Corrosion Inhibition
- Corrosion Inhibition : Studies have also explored its use in corrosion inhibition. For instance, derivatives of tert-butyl N-[2-(3-hydroxypiperidin-1-yl)ethyl]carbamate have been evaluated as effective corrosion inhibitors for metals in acidic environments. This is particularly relevant in industrial settings where metal corrosion can be a significant issue (Faydy, Lakhrissi, Guenbour, Kaya, Bentiss, Warad, & Zarrouk, 2019).
Photocatalytic Applications
- Photocatalytic Applications : The compound has also been used in photocatalytic applications, particularly in the amination of hydroxyarylenaminones. This showcases its potential in facilitating chemical reactions under light irradiation, which is a growing field of interest in green chemistry (Wang, Zheng, Qian, Guan, Lu, Yuan, Xiao, Chen, Xiang, & Yang, 2022).
Safety and Hazards
The safety information available indicates that “tert-butyl N-[2-(3-hydroxypiperidin-1-yl)ethyl]carbamate” is associated with some hazards. The GHS pictograms indicate that it is classified under GHS07, which represents substances that can cause harm to health . The signal word is "Warning" . More detailed safety information might be available in its Material Safety Data Sheet (MSDS) .
Propriétés
IUPAC Name |
tert-butyl N-[2-(3-hydroxypiperidin-1-yl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)13-6-8-14-7-4-5-10(15)9-14/h10,15H,4-9H2,1-3H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHMDTLYKGSHTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1CCCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[2-(3-hydroxypiperidin-1-yl)ethyl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



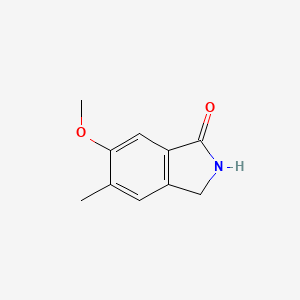
![3-(3,4-Dimethoxyphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1400190.png)
![(4S)-3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B1400191.png)
![tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate](/img/structure/B1400192.png)


![6-[Cyano(phenyl)methyl]pyridine-2-carboxylic acid](/img/structure/B1400199.png)
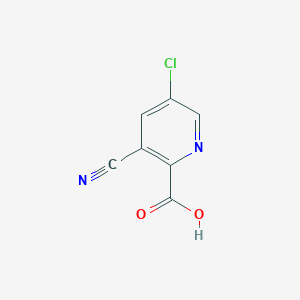
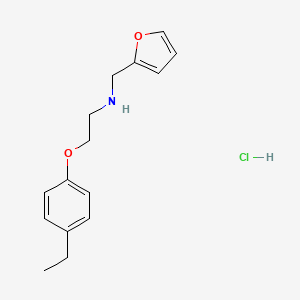
![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-isocyanoacetamide](/img/structure/B1400205.png)
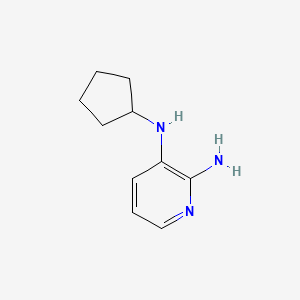
![1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde](/img/structure/B1400207.png)
